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Compound of Interest

Compound Name: DSR-141562

Cat. No.: B2406171

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of DSR-
141562 in rat models, summarizing its mechanism of action, pharmacokinetic profile, and
established protocols for preclinical studies.

Introduction

DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1)
inhibitor.[1] It demonstrates preferential selectivity for the PDE1B isoform, which is
predominantly expressed in the brain.[1] The inhibition of PDE1B by DSR-141562 leads to an
elevation of cyclic guanosine monophosphate (cGMP) levels in the brain, which is believed to
modulate dopaminergic and glutamatergic signaling pathways.[1] This mechanism of action
makes DSR-141562 a promising therapeutic candidate for neurological and psychiatric
disorders, particularly schizophrenia, where it has shown efficacy in animal models for positive,
negative, and cognitive symptoms.[1]

Mechanism of Action

DSR-141562 exerts its pharmacological effects by inhibiting the PDE1B enzyme. PDE1B is
responsible for the hydrolysis of cyclic nucleotides, specifically cAMP and cGMP. By inhibiting
PDE1B, DSR-141562 increases the intracellular concentrations of cGMP.[1] In the context of
schizophrenia, this elevation of cGMP is thought to counteract the downstream effects of
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dopamine D2 receptor hyperactivity and NMDA receptor hypofunction, which are implicated in
the pathophysiology of the disorder.
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Caption: Simplified signaling pathway of DSR-141562.

Quantitative Data
Pharmacokinetic Parameters

Limited pharmacokinetic data for DSR-141562 following oral administration in rats is publicly
available. A single study reported a brain-to-blood concentration ratio of the unbound drug to be
0.99 after a 30 mg/kg oral dose, indicating good brain penetration. While specific Cmax, Tmax,
and AUC values for different oral doses in rats have not been detailed in the reviewed
literature, the table below summarizes the effective dose ranges observed in various behavioral
and pharmacodynamic studies.

Parameter Value Species Study Type Reference

Brain-to-Blood

) 0.99 Rat Pharmacokinetic  [2]
Ratio (unbound)
Effective Dose Novel Object
0.3-3 mg/kg Rat . [1]
Range Recognition

) Methamphetamin
Effective Dose

3-30 mg/kg Rat e-induced [1]

Range o
Hyperactivity

Effective Dose Catalepsy

1-100 mg/kg Rat ) [1]
Range Induction
Pharmacodynam cGMP Elevation
) 10 mg/kg Rat ) ) [1]
ic Dose in Brain

In Vitro Potency

Target IC50 (nM) Reference
Human PDE1B 43.9 [2]
Human PDE1A 97.6 [2]
Human PDE1C 431.8 [2]
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Experimental Protocols
Formulation for Oral Administration

While the exact vehicle composition used in the pivotal preclinical studies of DSR-141562 is

not explicitly stated in the available literature, a common vehicle for oral administration of

lipophilic compounds in rats is a suspension in 1% methylcellulose with 0.4% Tween 80.[3]

Materials:

DSR-141562 powder

1% (w/v) Methylcellulose solution in sterile water

0.4% (v/v) Tween 80

Sterile water for injection

Mortar and pestle or homogenizer

Stir plate and stir bar

Volumetric flasks and pipettes

Procedure:

Calculate the required amount of DSR-141562 based on the desired dose and the number of
animals.

Weigh the DSR-141562 powder accurately.

In a clean mortar, add a small amount of the 1% methylcellulose solution to the DSR-141562
powder to create a paste.

Gradually add the remaining volume of 1% methylcellulose solution while continuously
triturating or homogenizing to ensure a uniform suspension.

Add 0.4% (v/v) of Tween 80 to the suspension and mix thoroughly using a stir plate for at
least 30 minutes.
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 Visually inspect the suspension for homogeneity.

o Prepare fresh on the day of the experiment.

Oral Gavage Protocol in Rats

Materials:

Appropriately sized gavage needle (16-18 gauge, 2-3 inches long with a rounded tip for adult
rats)

Syringe (1-5 mL, depending on the dosing volume)

Prepared DSR-141562 formulation

Animal scale

Procedure:
e Animal Handling and Restraint:
o Gently handle the rat to minimize stress.

o Securely restrain the rat by holding it near the thoracic region and supporting its lower
body. The head should be gently extended back to create a straight line through the neck
and esophagus.[4][5]

e Dose Calculation and Preparation:
o Weigh the rat to determine the precise dosing volume.
o The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[4][5]
o Draw the calculated volume of the DSR-141562 suspension into the syringe.

o Gavage Needle Insertion:

o Measure the gavage needle externally from the tip of the rat's nose to the last rib to
estimate the insertion depth.[4]
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o Gently insert the gavage needle into the diastema (the gap between the incisors and
molars) and advance it along the upper palate towards the esophagus.[5]

o The needle should pass smoothly without resistance. If resistance is met, withdraw and re-
insert. Do not force the needle.[4]

o Substance Administration:

o Once the needle is in the correct position, administer the DSR-141562 suspension slowly
and steadily.[4]

e Post-Administration Monitoring:
o After administration, gently remove the gavage needle and return the rat to its cage.

o Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored
breathing or choking.[4]
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Caption: Experimental workflow for oral administration.
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Acute and Repeated-Dose Toxicity Studies

While specific toxicity data for DSR-141562 is not publicly available, the following protocols
outline general procedures for acute and repeated-dose oral toxicity studies in rats, based on
established guidelines.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423):

» Objective: To determine the acute toxic effects of a single oral dose of DSR-141562 and to
estimate its LD50.

e Animals: Typically, young adult female rats are used.

e Procedure:

o

A starting dose (e.g., 300 mg/kg) is administered to a group of three rats.

[¢]

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

[¢]

Depending on the outcome (mortality or no mortality), the dose for the next group of
animals is increased or decreased.

[¢]

The study continues in a stepwise manner until the criteria for a specific toxicity class are
met.

Repeated-Dose (28-Day) Oral Toxicity Study (Adapted from OECD Guideline 407):

» Objective: To evaluate the toxic effects of DSR-141562 following repeated daily oral
administration over 28 days.

e Animals: Both male and female rats are used, with at least 5 animals per sex per group.

e Procedure:

o At least three dose levels and a control group are used.

o DSR-141562 is administered orally once daily for 28 consecutive days.
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o Animals are observed daily for clinical signs of toxicity, and body weight and food
consumption are measured weekly.

o At the end of the study, blood and urine samples are collected for hematology and clinical
chemistry analysis.

o Afull necropsy is performed, and selected organs are weighed and examined
histopathologically.

Conclusion

DSR-141562 is a promising PDE1B inhibitor with demonstrated efficacy in rat models of
schizophrenia. The protocols outlined in these application notes provide a foundation for
conducting preclinical studies involving the oral administration of DSR-141562. Adherence to
proper formulation and gavage techniques is crucial for ensuring accurate and reproducible
results. Further studies are warranted to fully characterize the pharmacokinetic and
toxicological profile of DSR-141562.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2406171#dsr-141562-oral-administration-protocol-in-
rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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